REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3].Cl.N[C@H](C(N(C)[C@H](C(N1CCC[C@H]1C(N1CCC[C@H]1C(NCC1C=CC=CC=1)=O)=O)=O)C(C)C)=O)C(C)C.Cl.C(N(CC)CC)C>CN(C=O)C>[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3] |f:0.1|
|
Name
|
Me2Aib-Val-MeVal-Pro-Pro-NHBn
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(C(=O)O)(C)C.Cl
|
Name
|
H-Val-MeVal-Pro-Pro-NHBn
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)C)C(=O)N([C@@H](C(C)C)C(=O)N1[C@H](C(=O)N2[C@H](C(=O)NCC3=CC=CC=C3)CCC2)CCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 2 h and at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed with 1 N NaOH (1×) and aqueous NaCl (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from 100 ml diethyl ether with HCl/ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |